5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid
Description
Properties
IUPAC Name |
5-[2-hydroxyethyl(methyl)sulfamoyl]-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S/c1-12(5-6-13)19(16,17)8-3-4-10(18-2)9(7-8)11(14)15/h3-4,7,13H,5-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZGQTDQOZDFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353260 | |
| Record name | 5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327093-76-5 | |
| Record name | 5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methoxybenzoic acid.
Hydroxyethylation: The hydroxyethyl group is introduced by reacting the intermediate product with ethylene oxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The sulfamoyl group can be reduced to form an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 5-[(2-Carboxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid.
Reduction: Formation of 5-[(2-Hydroxyethyl)(methyl)amino]-2-methoxybenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxyethyl and sulfamoyl groups play a crucial role in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-furoic acid: Similar structure but with a furoic acid core instead of a benzoic acid core.
5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-chlorobenzoic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyethyl and sulfamoyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Biological Activity
5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group, a sulfamoyl group, and a hydroxyethyl substituent attached to a benzoic acid core. Its structural formula can be represented as follows:
This unique arrangement of functional groups is believed to contribute significantly to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis. In vitro studies have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. The presence of the methoxy and sulfamoyl groups may enhance its ability to modulate inflammatory pathways. In animal models, it has been observed to reduce markers of inflammation, such as cytokines and prostaglandins, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer potential of this compound, particularly its interaction with carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. Inhibition of CAIX can disrupt tumor growth and metastasis. Preliminary results indicate that this compound may act as a selective inhibitor of CAIX, presenting a promising avenue for cancer therapy .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The sulfamoyl group interacts with enzymes involved in metabolic pathways, particularly those related to cell proliferation and inflammation.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and thereby influencing cellular signaling pathways involved in inflammation and cancer progression.
- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress, which is often elevated in inflammatory conditions and cancer .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the efficacy of this compound in various biological systems:
| Study Type | Model | Findings |
|---|---|---|
| Antimicrobial | Bacterial cultures | Significant inhibition of growth in both Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Animal models | Reduction in inflammatory cytokines (e.g., IL-6, TNF-alpha) |
| Anticancer | CAIX inhibition assays | High affinity for CAIX with potential reduction in tumor cell viability |
These findings underscore the compound's versatility and potential across multiple therapeutic areas.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid, and how can reaction conditions be optimized for yield and purity?
- The synthesis typically involves sulfonamide formation via coupling of a sulfamoyl chloride intermediate with a substituted benzoic acid derivative. Key steps include:
- Step 1 : Functionalization of the benzoic acid core with methoxy and sulfamoyl groups.
- Step 2 : Introduction of the 2-hydroxyethyl-methylamine moiety via nucleophilic substitution or coupling reactions .
- Optimization of solvents (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., triethylamine) is critical to minimize side products like sulfonate esters .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Primary methods :
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrogen bonding (e.g., hydroxyethyl group at δ 3.4–3.7 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (±2 ppm accuracy) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
Q. What functional groups in this compound are prone to reactivity or degradation under standard laboratory conditions?
- Labile groups :
- The sulfamoyl group (-SO₂N-) may hydrolyze under strongly acidic/basic conditions.
- The hydroxyethyl moiety (-CH₂CH₂OH) can oxidize to carboxylic acid if exposed to strong oxidizing agents.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with TGA/DSC to monitor thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns or IR absorption bands)?
- Case example : Discrepancies in sulfonamide proton signals may arise from rotational isomerism. Solutions include:
- Variable-temperature NMR to observe coalescence of split peaks.
- Computational modeling (DFT) to predict energetically favorable conformers .
- Cross-validate with X-ray crystallography to resolve ambiguities in spatial arrangement .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological pipeline :
Molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., carbonic anhydrase isoforms).
Surface plasmon resonance (SPR) for real-time kinetics (ka/kd measurements).
Cellular assays (e.g., fluorescence-based uptake studies) to validate membrane permeability .
Q. How can the compound’s aqueous solubility be improved without compromising bioactivity?
- Approaches :
- Salt formation : Use sodium or potassium counterions to enhance solubility at physiological pH.
- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) for transient lipophilicity .
- Co-solvency : Optimize DMSO/water or PEG-based formulations for in vitro assays .
Q. What computational tools are suitable for modeling the compound’s electronic properties and reactivity?
- Software recommendations :
- Gaussian 16 for DFT calculations (HOMO-LUMO gaps, Fukui indices).
- Molsoft ICM-Pro for predicting metabolic sites (e.g., CYP450-mediated oxidation).
- ADMET Predictor for toxicity and pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
